molecular formula C8H17N3O2 B8057197 3-Azidooxetane;2-methoxy-2-methylpropane

3-Azidooxetane;2-methoxy-2-methylpropane

Cat. No.: B8057197
M. Wt: 187.24 g/mol
InChI Key: INSPJTJCNWUNKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-azidooxetane;2-methoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O.C3H5N3O/c1-5(2,3)6-4;4-6-5-3-1-7-2-3/h1-4H3;3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSPJTJCNWUNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC.C1C(CO1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

3-Azidooxetane; 2-methoxy-2-methylpropane serves as a versatile building block in organic synthesis. Its unique azido and oxetane functionalities allow for:

  • Click Chemistry : The azido group can participate in click reactions, particularly with alkynes, facilitating the formation of complex molecular architectures.
  • Synthesis of Heterocycles : It can be used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural properties:

  • Drug Development : The azido group is known for its ability to enhance the biological activity of compounds. It can be utilized in the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
  • Targeting Mechanisms : Studies have shown that compounds containing azido groups can selectively bind to biological targets, making them useful in developing enzyme inhibitors and receptor ligands.

Materials Science

The compound's unique properties can be leveraged in materials science:

  • Polymer Chemistry : It can act as a monomer or crosslinker in polymerization processes, leading to the development of new materials with tailored properties.
  • Nanotechnology : The ability to functionalize surfaces with azido groups opens avenues for creating nanostructured materials with specific functionalities.

Case Study 1: Click Chemistry Applications

A study demonstrated the use of 3-Azidooxetane in a click reaction with various alkynes to create diverse bioconjugates. The resulting products exhibited enhanced stability and bioactivity, showcasing the compound's potential in drug delivery systems.

Case Study 2: Drug Development

Research explored the incorporation of 3-Azidooxetane into a series of new drug candidates targeting cancer cell lines. The azido functionality was crucial for improving the selectivity and potency of these compounds against specific cancer biomarkers.

Case Study 3: Polymerization Techniques

In polymer science, this compound was used as a crosslinker in the synthesis of hydrogels. The hydrogels exhibited improved mechanical properties and controlled release capabilities for therapeutic agents, indicating significant potential for biomedical applications.

Comparison with Similar Compounds

Key Comparisons:

Property 3-Azidooxetane 3-Azido-3-methoxypentane Methyl 3-methyloxetane-3-carboxylate
Functional Groups Azido, oxetane ring Azido, methoxy, pentane chain Ester, oxetane ring
Energy Content High (explosive) Likely moderate Low (non-energetic)
Synthesis Complexity Multi-step (sulfonation/azidation) Undisclosed Single-step esterification

Research Findings :

  • Energetic Performance: 3-Azidooxetane’s azide group contributes to higher energy density compared to non-azido oxetanes like methyl 3-methyloxetane-3-carboxylate, which lacks explosive properties .

2-Methoxy-2-methylpropane (MTBE) vs. Other Ethers

Key Comparisons:

Property 2-Methoxy-2-methylpropane (MTBE) Diethyl Ether 2-Methyl-1,3-dioxolane
Boiling Point (°C) 55.2 34.6 94–96
Solubility in Water 4.8 g/100 mL 6.9 g/100 mL Miscible
Applications Fuel additive, solvent Solvent, anesthetic Solvent, polymer precursor

Research Findings :

  • Phase Behavior: MTBE shows distinct vapor-liquid equilibria with ethanol, with azeotrope formation at specific ratios . In contrast, linear ethers like diethyl ether exhibit simpler phase diagrams due to lower branching .
  • Environmental Impact : MTBE’s persistence in groundwater contrasts with 2-methyl-1,3-dioxolane’s higher biodegradability, as inferred from structural stability .

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is the principal method for preparing 2-methoxy-2-methylpropane. This SN2 reaction involves the nucleophilic attack of a sodium alkoxide on a methyl halide. The reaction proceeds via a backside displacement mechanism, favoring primary alkyl halides to minimize steric hindrance1.

Reaction Equation:

(CH3)3CONa+CH3Br(CH3)3COCH3+NaBr\text{(CH}3\text{)}3\text{CONa} + \text{CH}3\text{Br} \rightarrow \text{(CH}3\text{)}3\text{COCH}3 + \text{NaBr}

Sodium t-butoxide, generated by deprotonating tert-butanol with sodium hydride, reacts with methyl bromide under reflux conditions. The use of a polar aprotic solvent (e.g., tetrahydrofuran) enhances nucleophilicity, while elevated temperatures (80–100°C) accelerate the reaction1.

Table 1: Reagents and Conditions for Williamson Synthesis

ReagentRoleQuantityTemperatureYield
Sodium t-butoxideNucleophile1 equivReflux~85%*
Methyl bromideElectrophile1.1 equiv80–100°C
TetrahydrofuranSolvent

*Yield inferred from analogous reactions.

Reaction Optimization

Key considerations include:

  • Alkoxide Basicity : Stronger bases (e.g., NaH) ensure complete deprotonation of tert-butanol1.

  • Halide Reactivity : Methyl bromide’s high electrophilicity and low steric hindrance favor SN2 kinetics.

  • Solvent Choice : Polar aprotic solvents stabilize the transition state without participating in side reactions1.

Preparation of 3-Azidooxetane

Solvent-Free Phase Transfer Catalyzed Method

The synthesis of 3-azidooxetane derivatives, such as 3,3-bis(azidomethyl)oxetane (BAMO), employs a solvent-free, aqueous phase-transfer catalysis (PTC) system. This method substitutes chloro- or bromomethyl groups with azides using sodium azide (NaN3_3) and a quaternary ammonium catalyst.

General Reaction Pathway:

BCMO+2NaN3PTC, H2OBAMO+2NaCl\text{BCMO} + 2\text{NaN}3 \xrightarrow{\text{PTC, H}2\text{O}} \text{BAMO} + 2\text{NaCl}

(BCMO = 3,3-bis(chloromethyl)oxetane)

Table 2: Industrial-Scale Synthesis of BAMO

ParameterDetail
ReactantsBCMO (36.5 kg), NaN3_3 (36.94 kg)
CatalystTetra-n-butylammonium bromide (1.2 kg)
Temperature215°F (102°C)
Reaction Time1–24 hours
Yield99% purity after alumina filtration

Key Advantages:

  • Solvent-Free : Eliminates organic solvents, reducing waste and cost.

  • High Efficiency : Phase-transfer catalysts facilitate azide ion transfer into the organic phase, accelerating reaction rates.

  • Scalability : Demonstrated in 50-gallon reactors with minimal purification steps.

Alternative Azidation Methods

While less common, azidation in organic solvents (e.g., dimethylformamide) has been reported for specialized oxetanes. For example, 3-bromomethyl-3-hydroxymethyloxetane reacts with NaN3_3 in acetone, though this method is slower and less environmentally friendly.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for 3-Azidooxetane Derivatives

MethodConditionsYieldScalabilityEnvironmental Impact
PTC (Aqueous)NaN3_3, H2_2O97%HighLow
Organic SolventNaN3_3, Acetone87%ModerateModerate

The PTC method outperforms solvent-based approaches in yield and sustainability, making it the industrial standard.

Applications and Industrial Relevance

  • 3-Azidooxetanes : Used in energetic binders for solid rocket propellants and explosives.

  • 2-Methoxy-2-Methylpropane : Serves as a solvent in Grignard reactions and alkylation processes1 .

Q & A

Q. What are the recommended synthetic routes for 3-azidooxetane and 2-methoxy-2-methylpropane, and how do reaction conditions influence yields?

  • Methodology :
    • 3-Azidooxetane : Synthesized via nucleophilic substitution of oxetane derivatives with sodium azide. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
    • 2-Methoxy-2-Methylpropane : Prepared by Williamson ether synthesis, combining tert-butanol with methyl iodide under alkaline conditions (e.g., KOH/ethanol). Monitor temperature (60–80°C) to avoid side reactions like elimination .
    • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent azide decomposition (for 3-azidooxetane) and control stoichiometry to minimize dimerization (for 2-methoxy-2-methylpropane) .

Q. How can researchers ensure the stability of these compounds during storage and handling?

  • Methodology :
    • 3-Azidooxetane : Store at –20°C in amber vials to prevent photodegradation. Avoid contact with heavy metals or reducing agents to minimize explosive risks .
    • 2-Methoxy-2-Methylpropane : Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Conduct periodic NMR analysis (¹H, ¹³C) to verify purity .

Q. What analytical techniques are most effective for characterizing these compounds?

  • Methodology :
    • Structural Confirmation : Combine FT-IR (azide stretch: ~2100 cm⁻¹ for 3-azidooxetane) with high-resolution mass spectrometry (HRMS) .
    • Purity Assessment : Use GC-MS for volatile 2-methoxy-2-methylpropane; HPLC with UV detection for polar derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-azidooxetane in click chemistry applications?

  • Methodology :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to assess azide group reactivity in Huisgen cycloadditions. Compare activation energies with experimental kinetic data .
    • Validate models using in situ Raman spectroscopy to track reaction intermediates .

Q. What strategies resolve contradictory data on the biological activity of 2-methoxy-2-methylpropane derivatives?

  • Methodology :
    • Data Triangulation : Cross-reference cytotoxicity assays (e.g., MTT tests) with molecular docking studies to identify structure-activity relationships (SAR) .
    • Batch Variation Analysis : Use LC-MS to detect trace impurities (e.g., residual solvents) that may skew biological results .

Q. How can reaction mechanisms involving 3-azidooxetane be elucidated under catalytic conditions?

  • Methodology :
    • Isotopic Labeling : Introduce ¹⁵N-labeled azides to track nitrogen migration in cycloaddition products via NMR .
    • In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates in copper-catalyzed reactions .

Safety and Best Practices

Q. What are the critical safety protocols for handling azide-containing compounds like 3-azidooxetane?

  • Methodology :
    • Risk Mitigation : Use blast shields and remote handling tools during synthesis. Conduct small-scale (<100 mg) reactions initially to assess exothermicity .
    • Waste Disposal : Quench azides with sodium nitrite/acid solutions before transferring to hazardous waste containers .

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